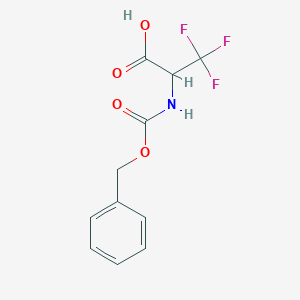

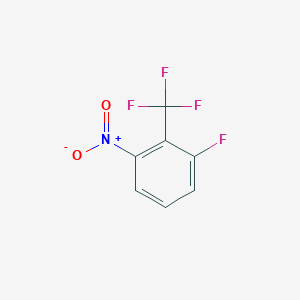

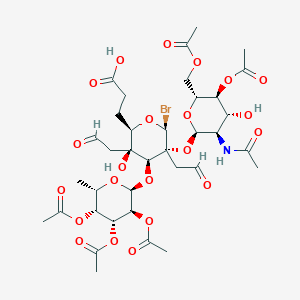

2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid involves multiple steps, including condensation reactions and the introduction of fluorinated groups. For instance, the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid results in compounds serving as O,N,O-tridentate ligands capable of forming metal complexes (Kudyakova et al., 2009). Another approach involves the synthesis of non-proteinogenic amino acids and their derivatives from precursors such as (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid (Adamczyk & Reddy, 2001).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid often involves intricate arrangements of atoms and functional groups, influencing their chemical behavior and interactions. For instance, the molecular and crystal structure of substituted 2-aminochromenes, which share some structural similarities, was established through X-ray diffraction analysis, highlighting the importance of structural determination in understanding the properties of such compounds (Shestopalov et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid derivatives can be complex, involving various reaction pathways and mechanisms. For example, the synthesis of fluoro-containing amino acids demonstrates the incorporation of fluorinated groups into amino acid structures, providing insights into potential chemical reactions and modifications that such compounds can undergo (Hu & Han, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Amino Acids

This compound is a key intermediate in the synthesis of fluorinated alpha-amino acids, which are of significant interest due to their unique physical, chemical, and biological properties. The palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, using DMF or DMI as an additive, facilitates the selective formation of tert-butyl iminoesters. This process is crucial for producing a variety of 2-substituted 2-amino-3,3,3-trifluoropropanoic acid derivatives in high yields, demonstrating its utility in generating compounds with potential pharmaceutical applications (H. Amii, Y. Kishikawa, K. Kageyama, K. Uneyama, 2000).

Enantioselective Synthesis

The compound serves as a precursor for the enantioselective synthesis of orthogonally protected different (2S)-2,3-diaminopropanoates and unnatural amino acid esters. This synthesis leverages the enantioselective aza-Henry reaction, highlighting the role of organocatalysis in achieving high enantioselectivity and showcasing its importance in the preparation of compounds with precise stereochemical configurations (G. Kumaraswamy, Arigala Pitchaiah, 2011).

Novel Synthetic Routes

Electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes, using carbon dioxide, yields 2-aryl-3,3,3-trifluoropropanoic acids. This method highlights an efficient strategy for incorporating carbon dioxide into organic molecules, demonstrating its application in synthesizing β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (NSAIDs) (Y. Yamauchi, S. Hara, H. Senboku, 2010).

Application in Synthesis of Protected Amino Acid Derivatives

It also finds application in the synthesis of protected amino acid derivatives, such as in the preparation of α-ureidopeptidomimetics. The synthesis employs a simple, mild, and straightforward route starting from benzyloxy carbonyl (Cbz-) protected amino acid esters. This showcases its versatility in synthesizing complex molecules that could have significant implications in medicinal chemistry and drug design (Sagar N. Ramachandra et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds are often involved in reactions catalyzed by enzymes such as amidases .

Mode of Action

It’s known that amidases can catalyze the hydrolysis of c–n bonds of various amides to produce corresponding carboxylic acids and ammonia . This suggests that 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid might undergo a similar reaction.

Biochemical Pathways

The compound might be involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Result of Action

It’s known that amidases can catalyze the hydrolysis of c–n bonds of various amides to produce corresponding carboxylic acids and ammonia . This suggests that 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid might undergo a similar reaction, leading to the production of carboxylic acids and ammonia.

Action Environment

It’s known that the compound is sensitive to moisture , which suggests that its stability and efficacy might be affected by humidity.

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO4/c12-11(13,14)8(9(16)17)15-10(18)19-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNIYYRTJUAMKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631451 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-3,3,3-trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid | |

CAS RN |

10068-52-7 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-3,3,3-trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)

![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)